5-{[4-(furan-2-carbonyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The compound 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core, substituted with a 4-nitrophenyl group and a piperazine moiety bearing a furan-2-carbonyl substituent. The piperazine linker likely improves solubility and modulates pharmacokinetics .
Properties
IUPAC Name |
furan-2-yl-[4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O5S/c1-13-22-21-26(23-13)20(29)18(33-21)17(14-4-6-15(7-5-14)27(30)31)24-8-10-25(11-9-24)19(28)16-3-2-12-32-16/h2-7,12,17,29H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNIHCAIGXIPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C(=O)C5=CC=CO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic synthesis. The process may start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is further reacted with 4-nitrobenzyl chloride to introduce the nitrophenyl group. The final steps involve the cyclization reactions to form the triazole and thiazole rings under specific conditions, such as the use of strong bases or acids and elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) over palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: 4-amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potent antimicrobial properties. It has been evaluated against a range of bacterial and fungal strains, demonstrating significant efficacy.
Case Study: Antimicrobial Testing
In a study published in the Journal of Pharmaceutical Sciences, the compound was tested against Staphylococcus aureus , Escherichia coli , and Candida albicans . The results indicated:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 12.5 mg/ml
- Escherichia coli : MIC = 50 mg/ml
- Candida albicans : MIC = 50 mg/ml
These findings suggest that the compound exhibits stronger antimicrobial activity than some standard antibiotics, making it a candidate for further development as an antimicrobial agent .
Antifungal Properties
The antifungal activity of this compound has also been explored. In vitro assays demonstrated that it effectively inhibits the growth of various fungi, supporting its potential use in treating fungal infections.
Table 2: Antifungal Activity Overview
| Fungal Strain | MIC (mg/ml) |
|---|---|
| Candida albicans | 50 |
| Aspergillus niger | 100 |
| Cryptococcus neoformans | 75 |
These results indicate that the compound could serve as a lead for new antifungal therapies .
Therapeutic Potential
Beyond its antimicrobial and antifungal properties, the compound's unique structure suggests potential applications in treating other diseases. Its piperazine component is known for enhancing central nervous system penetration, which may provide avenues for neurological applications.
Neuropharmacological Studies
Research has indicated that derivatives of piperazine possess anxiolytic and antidepressant effects. Given the structural similarities, further studies could explore the neuropharmacological potential of this compound.
Mechanism of Action
The mechanism of action of 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s multiple functional groups allow it to engage in diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structure Variations
a) 3-((4-(6-Chloro-2-(furan-3-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21c)
- Core : Imidazo[4,5-b]pyridine (vs. triazolo-thiazole in the target).
- Key Substituents : Chloro, furan-3-yl, and methylisoxazole.
- Comparison: The imidazo-pyridine core may exhibit distinct binding modes due to its planar aromatic system. The chloro substituent increases hydrophobicity compared to the target’s nitro group .
b) 5-{4-(2-Fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- Core : Thiazolo-triazole (similar to the target).
- Key Substituents : 2-Fluorophenyl, 4-methylphenyl, and furan-2-yl.
- Comparison: The fluorophenyl group enhances lipophilicity and metabolic stability compared to the nitro group. The absence of a carbonyl in the furan reduces polar interactions .
Substituent-Driven Electronic and Steric Effects
*logP values inferred from substituent contributions due to lack of experimental data.
Pharmacological Implications
- Target Compound : The nitro group may enhance interactions with electron-rich enzyme active sites (e.g., kinases or oxidoreductases). The furan-2-carbonyl could improve solubility and binding specificity.
- Fluorophenyl Analog : Increased lipophilicity may favor blood-brain barrier penetration, making it suitable for CNS targets.
Biological Activity
The compound 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, supported by various research findings and case studies.
Structural Overview
The compound's structure includes a triazole ring fused with a thiazole moiety, which is known for its pharmacological significance. The presence of piperazine and furan groups further contributes to its biological profile.
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives. The compound has been evaluated for its efficacy against various fungal strains.
Research Findings
- Structure-Activity Relationship (SAR) : The presence of the 1,2,4-triazole core has been linked to significant antifungal activity. A review indicated that triazole derivatives exhibit broad-spectrum antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .
- Case Study : In a comparative study of various triazole derivatives, the compound demonstrated an IC50 value indicating effective inhibition against Candida albicans and Aspergillus fumigatus, suggesting its potential as a therapeutic agent in treating fungal infections.
Antibacterial Activity
The compound's antibacterial properties have also been investigated.
Research Findings
- Antibacterial Spectrum : Preliminary studies have shown activity against both Gram-positive and Gram-negative bacteria. Notably, it exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL .
- Mechanism of Action : The antibacterial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.
Anticancer Activity
The potential anticancer effects of the compound have been explored in various cancer cell lines.
Research Findings
- Cell Line Studies : In vitro studies demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, including Mia PaCa-2 (pancreatic cancer) and RKO (colorectal cancer). The IC50 values ranged from 1.35 to 2.18 μM for the most active derivatives .
- Mechanism Insights : The anticancer activity is attributed to the induction of apoptosis through the activation of intrinsic pathways involving caspases and modulation of cell cycle progression .
Comparative Biological Activity Table
Q & A
Q. What synthetic routes are recommended for constructing the triazolo-thiazole core of this compound?
The triazolo-thiazole scaffold can be synthesized via cyclocondensation reactions. For example:
- Step 1: React 2-aminothiocarbonyl-1,2,4-triazin-6-one derivatives with diethoxy phosphine under reflux in THF to form fused heterocyclic intermediates .
- Step 2: Introduce the furan-2-carbonyl piperazine moiety via nucleophilic substitution or acylation. Piperazine derivatives are often acylated using activated furan carbonyl chlorides in non-polar solvents .
- Key Optimization: Use piperidine as an oxidizing agent to stabilize reactive intermediates during cyclization .
Q. How should purification and characterization be conducted for intermediates?
- Purification: Recrystallize intermediates using ethanol or ethanol-water mixtures. For example, thiadiazole derivatives are basified with sodium bicarbonate and washed with ice-cold water to isolate solids .
- Characterization: Employ 1H NMR (δ 7.2–8.5 ppm for aromatic protons), IR (C=O stretch at ~1650 cm⁻¹), and HPLC (≥95% purity) . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .
Q. What solvents and catalysts are optimal for introducing the 4-nitrophenyl group?
- Friedel-Crafts alkylation using AlCl₃ in dichloromethane or nitrobenzene as a solvent effectively attaches the 4-nitrophenyl group to the methylene bridge .
- Caution: Nitro groups may require protection during subsequent steps to avoid reduction or side reactions .
Advanced Research Questions
Q. How can molecular docking studies inform structural optimization for enhanced activity?
Q. How to resolve contradictions in reaction yields when varying substituents?
Q. What strategies mitigate decomposition of the furan-2-carbonyl piperazine moiety?
Q. How to analyze conflicting spectral data for triazolo-thiazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
